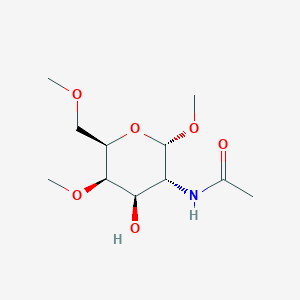
2-Nonenoic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonenoic acid, ethyl ester, also known as ethyl 2-nonenoate, is an organic compound with the molecular formula C₁₁H₂₀O₂. It is an ester derived from 2-nonenoic acid and ethanol. This compound is characterized by its pleasant odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nonenoic acid, ethyl ester can be synthesized through the esterification of 2-nonenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
2-Nonenoic acid+Ethanol→2-Nonenoic acid, ethyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where 2-nonenoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to promote the esterification reaction, and the resulting ester is then purified through distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nonenoic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-nonenoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: It can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-Nonenoic acid and ethanol.
Reduction: 2-Nonenol.
Oxidation: Various carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2-Nonenoic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Nonenoic acid, ethyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-nonenoic acid and ethanol, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
2-Nonynoic acid, ethyl ester: Similar in structure but contains a triple bond instead of a double bond.
Nonanoic acid, ethyl ester: Lacks the double bond present in 2-nonenoic acid, ethyl ester.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Uniqueness: this compound is unique due to the presence of a double bond in its structure, which imparts distinct chemical reactivity and properties compared to its saturated and triple-bonded counterparts .
Propiedades
Número CAS |
17463-01-3 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
ethyl non-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ZCSDUGXKKBIICL-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC(=O)OCC |
SMILES isomérico |
CCCCCC/C=C/C(=O)OCC |
SMILES canónico |
CCCCCCC=CC(=O)OCC |
| 17463-01-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)












